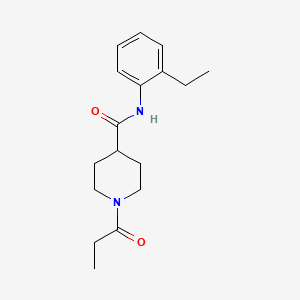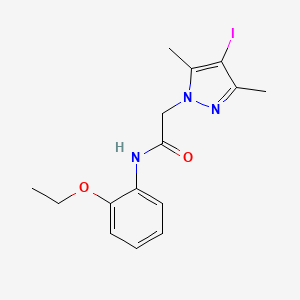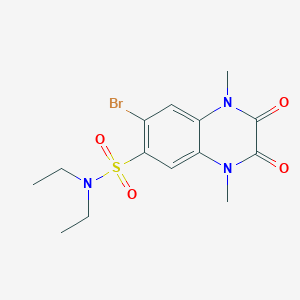![molecular formula C28H27N3O3 B6014203 (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide](/img/structure/B6014203.png)
(2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide is a complex organic molecule that features an indole moiety, a methoxyphenyl group, and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Formamido Group: The formamido group is introduced by reacting the intermediate with formamide under acidic conditions.
Final Coupling Reaction: The final step involves coupling the indole derivative with the methoxyphenyl and formamido intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds and other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
(2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-hydroxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide
- (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-chlorophenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide
- (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-nitrophenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[2-(1H-Indol-3-YL)ethyl]-3-(2-methoxyphenyl)-2-[(3-methylphenyl)formamido]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the indole moiety provides a versatile scaffold for interactions with biological targets.
Propriétés
IUPAC Name |
N-[(E)-3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-19-8-7-10-21(16-19)27(32)31-25(17-20-9-3-6-13-26(20)34-2)28(33)29-15-14-22-18-30-24-12-5-4-11-23(22)24/h3-13,16-18,30H,14-15H2,1-2H3,(H,29,33)(H,31,32)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOUNAVSYCAVNC-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC=CC=C2OC)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC=CC=C2OC)/C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-N'-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)ethanimidamide;dihydrochloride](/img/structure/B6014123.png)

![5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6014133.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014143.png)

![4-[(E)-C-methyl-N-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino]carbonimidoyl]phenol](/img/structure/B6014155.png)
![[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6014161.png)
![5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one](/img/structure/B6014189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6014195.png)
![ethyl 4-{[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6014204.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ETHYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B6014220.png)
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B6014234.png)
